molecular formula C8H12O B15298783 [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol CAS No. 33213-81-9

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol

Katalognummer: B15298783
CAS-Nummer: 33213-81-9
Molekulargewicht: 124.18 g/mol
InChI-Schlüssel: IGSBIWDDNAGQSE-DHBOJHSNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1R,6S,7R)-bicyclo[410]hept-3-en-7-yl]methanol is a bicyclic compound with a unique structure that includes a three-membered ring fused to a four-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and formaldehyde.

    Cycloaddition Reaction: A Diels-Alder reaction is performed between cyclopentadiene and formaldehyde to form a bicyclic intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its unique chemical properties.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of [(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R,6S)-Bicyclo[4.1.0]heptane
  • 3,4-Benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one
  • 7-Oxabicyclo[2.2.1]heptane

Uniqueness

[(1R,6S,7R)-bicyclo[4.1.0]hept-3-en-7-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

33213-81-9

Molekularformel

C8H12O

Molekulargewicht

124.18 g/mol

IUPAC-Name

[(1S,6R)-7-bicyclo[4.1.0]hept-3-enyl]methanol

InChI

InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h1-2,6-9H,3-5H2/t6-,7+,8?

InChI-Schlüssel

IGSBIWDDNAGQSE-DHBOJHSNSA-N

Isomerische SMILES

C1C=CC[C@H]2[C@@H]1C2CO

Kanonische SMILES

C1C=CCC2C1C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.